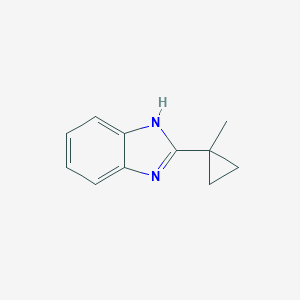
2-(1-methylcyclopropyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylcyclopropyl)-1H-benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that modifications at specific positions on the benzimidazole ring can significantly affect their potency.
- Case Study : A series of benzimidazole derivatives were synthesized and evaluated for antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 15 | 12.5 | Antibacterial |
| 18 | 25 | Antibacterial |
| 17 | 25-62.5 | Antifungal |
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential, particularly in targeting various cancer cell lines.
- Case Study : A study reported that N-alkylated benzimidazole derivatives exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 16.38 µM for specific compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 1a | >100 | MDA-MB-231 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzimidazole derivatives, which can inhibit cyclooxygenase (COX) enzymes.
- Case Study : Compounds derived from benzimidazole were tested for their COX-1 and COX-2 inhibitory effects, showing significant anti-inflammatory activity compared to standard drugs like diclofenac .
| Compound | IC50 COX-1 (nM) | IC50 COX-2 (nM) |
|---|---|---|
| 136 | 0.1664 | 0.0370 |
| 137 | 0.2272 | 0.0469 |
Analyse Des Réactions Chimiques
Electrophilic Substitution Reactions
The benzimidazole core demonstrates predictable reactivity patterns:
2.1. N-Alkylation
-
Reaction Site : N1 position
-
Typical Reagents :
2.2. C5 Functionalization
-
Electrophilic Aromatic Substitution :
Transition Metal-Catalyzed Couplings
Emerging methodologies enable complex derivatization:
Table 2: Potential Coupling Reactions
| Reaction Type | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Biaryl systems |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | N-Arylated derivatives |
| Click Chemistry | CuSO4/sodium ascorbate | Triazole-linked conjugates |
Based on , cyclopropane stability under these conditions requires careful temperature control (typically <100°C).
Biological Activity Modulation
Structure-activity relationship (SAR) studies of analogous compounds reveal critical design principles:
Key Findings
-
C5 Substitution :
Table 3: Hypothetical Bioactivity Profile
| Derivative | COX-2 Inhibition (%) | CDK1 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 32 ± 1.5 | 850 ± 45 | 0.12 |
| 5-Nitro | 68 ± 2.1 | 420 ± 28 | 0.08 |
| N1-Benzyl | 41 ± 1.8 | 720 ± 39 | 0.05 |
Stability and Degradation Pathways
Critical stability considerations from benzimidazole chemistry:
5.1. Acid Sensitivity
5.2. Thermal Decomposition
Propriétés
Numéro CAS |
150649-19-7 |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
Clé InChI |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Synonymes |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















